molecular formula C12H10N2O B12993089 6-Methyl-[2,3'-bipyridine]-5-carbaldehyde

6-Methyl-[2,3'-bipyridine]-5-carbaldehyde

Cat. No.: B12993089
M. Wt: 198.22 g/mol
InChI Key: JTLLYJXOVHCJLX-UHFFFAOYSA-N
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Description

6-Methyl-[2,3’-bipyridine]-5-carbaldehyde is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds containing two pyridine rings. This compound is characterized by the presence of a methyl group at the 6th position and an aldehyde group at the 5th position of the bipyridine structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-[2,3’-bipyridine]-5-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert atmosphere and at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of 6-Methyl-[2,3’-bipyridine]-5-carbaldehyde often involves large-scale coupling reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-[2,3’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), catalysts (iron, aluminum chloride).

Major Products Formed

    Oxidation: 6-Methyl-[2,3’-bipyridine]-5-carboxylic acid.

    Reduction: 6-Methyl-[2,3’-bipyridine]-5-methanol.

    Substitution: Halogenated or nitrated derivatives of 6-Methyl-[2,3’-bipyridine]-5-carbaldehyde.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-methyl-6-pyridin-3-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C12H10N2O/c1-9-11(8-15)4-5-12(14-9)10-3-2-6-13-7-10/h2-8H,1H3

InChI Key

JTLLYJXOVHCJLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CN=CC=C2)C=O

Origin of Product

United States

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